Cas no 1361715-48-1 (2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester)

2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester is a fluorinated biphenyl derivative with potential applications in pharmaceutical and agrochemical research. Its structure features dichloro and fluoro substituents, enhancing its reactivity and suitability as an intermediate in synthetic chemistry. The ethyl ester group improves solubility in organic solvents, facilitating further derivatization. This compound may serve as a key precursor in the development of bioactive molecules, particularly in the synthesis of herbicides or pharmaceuticals requiring halogenated aromatic frameworks. Its stability under standard conditions and well-defined molecular structure make it a reliable building block for targeted chemical synthesis.
2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester structure
1361715-48-1 structure
商品名:2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester
CAS番号:1361715-48-1
MF:C15H11Cl2FO2
メガワット:313.151046037674
CID:4790157

2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester 化学的及び物理的性質

名前と識別子

    • 2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester
    • インチ: 1S/C15H11Cl2FO2/c1-2-20-15(19)12-5-3-9(7-14(12)18)11-6-4-10(16)8-13(11)17/h3-8H,2H2,1H3
    • InChIKey: FYXYNFLPFUZNLE-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1C1C=CC(C(=O)OCC)=C(C=1)F)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 340
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • トポロジー分子極性表面積: 26.3

2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011005291-1g
2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester
1361715-48-1 97%
1g
1,460.20 USD 2021-05-28
Alichem
A011005291-250mg
2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester
1361715-48-1 97%
250mg
484.80 USD 2021-05-28
Alichem
A011005291-500mg
2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester
1361715-48-1 97%
500mg
782.40 USD 2021-05-28

2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester 関連文献

2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl esterに関する追加情報

2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester

The compound 2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester (CAS No. 1361715-48-1) is a synthetic organic compound with a unique structure that combines a biphenyl system with substituents such as chlorine, fluorine, and an ethyl ester group. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its structure, which features a biphenyl ring system with halogen substitutions, makes it a versatile molecule for further functionalization and exploration in research and development.

Recent studies have highlighted the importance of halogenated biphenyl derivatives in medicinal chemistry. The presence of chlorine and fluorine atoms in the molecule introduces electronic effects that can modulate the compound's reactivity and bioavailability. For instance, fluorine substitution is known to enhance lipophilicity and metabolic stability, which are desirable properties for drug candidates. Similarly, chlorine atoms can influence the molecule's solubility and partition coefficient, making it suitable for specific biological assays.

The ethyl ester group attached to the carboxylic acid moiety plays a significant role in the compound's chemical reactivity. Ester groups are commonly used as protecting groups in organic synthesis, allowing for controlled hydrolysis under specific conditions. This feature makes 2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester an ideal precursor for synthesizing other derivatives, such as free carboxylic acids or amides, which may exhibit different biological activities.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic aromatic substitution or coupling reactions. Recent advancements in catalytic cross-coupling reactions, such as the Suzuki-Miyaura reaction, have enabled more efficient and selective syntheses of halogenated biphenyl derivatives. These methods not only improve yield but also allow for greater control over the stereochemistry and regioselectivity of the product.

From an applications perspective, 2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester has shown promise in several areas. In agrochemicals, its structural features suggest potential use as a precursor for herbicides or insecticides. In pharmaceuticals, its ability to modulate pharmacokinetic properties makes it a valuable intermediate in drug discovery programs targeting various therapeutic areas.

Moreover, recent research has explored the use of this compound in materials science, particularly in the development of advanced polymers or organic semiconductors. The biphenyl system is known to contribute to π-conjugation and electronic delocalization, properties that are advantageous in optoelectronic devices.

In conclusion, 2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester (CAS No. 1361715-48-1) is a multifaceted compound with significant potential across diverse scientific disciplines. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop novel materials or therapeutic agents. As ongoing studies continue to uncover new applications and syntheses for this compound, its role in scientific innovation is likely to expand further.

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